![molecular formula C18H21N3O3 B4389502 3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4389502.png)
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound is known for its potential biological activities, including antiviral and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable pyrimidine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiproliferative activity in cancer research, particularly in mantle cell lymphoma.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and pathways. For example, it acts as a potent, selective, ATP-competitive, and reversible inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which is involved in viral RNA replication. This inhibition disrupts the viral life cycle and reduces viral replication . Additionally, it has been shown to interfere with mitochondrial membrane potential and increase reactive oxygen species levels, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Another compound with a similar phenyl group but different biological activities.
Pyrazolopyrimidine-based BTK inhibitors: Compounds with similar core structures but different substituents and biological targets.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its dual activity as an antiviral and antiproliferative agent. Its selective inhibition of PI4KIIIβ and its ability to induce apoptosis in cancer cells distinguish it from other similar compounds .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-ethyl-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-6-13-10(2)19-17-16(11(3)20-21(17)18(13)22)12-7-8-14(23-4)15(9-12)24-5/h7-9,20H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSHQXMAXPDUKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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